The synthesis of Alimemazine D6 involves the incorporation of deuterium into the original alimemazine molecule. Although detailed synthetic routes are not extensively documented in scientific literature, it generally follows methods of isotopic labeling where deuterium is introduced at strategic positions within the molecule. This process may involve hydrogen-deuterium exchange techniques or specific reactions that facilitate the substitution of hydrogen atoms with deuterium.
Alimemazine D6 retains the core structure of alimemazine but includes deuterium atoms in place of some hydrogen atoms. The molecular formula for Alimemazine D6 can be represented as C_{17}H_{20}D_6N_2S, indicating the presence of six deuterium atoms.
Alimemazine D6 can undergo various chemical reactions typical for phenothiazine derivatives. These include:
Alimemazine D6 functions primarily as an antagonist at histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, which is responsible for allergic symptoms such as itching, swelling, and redness.
Alimemazine D6 is primarily used in scientific research, particularly in pharmacokinetic studies where isotopic labeling aids in understanding drug metabolism and distribution. Its applications include:
Alimemazine D6 (Trimeprazine-d6) is a deuterium-labeled isotopologue of the phenothiazine derivative alimemazine, strategically engineered for advanced pharmacological and analytical research. This compound incorporates six deuterium atoms (²H or D) at specific molecular positions, replacing hydrogen atoms in the non-deuterated parent structure. The primary utility of Alimemazine D6 lies in its application as an internal standard in mass spectrometry-based assays and as a molecular probe for investigating metabolic pathways and receptor interactions. As a stable isotope-labeled analog, it retains the pharmacological profile of alimemazine—which exhibits histamine H1 receptor partial agonism, antipruritic, antiserotonin, and antiemetic properties—while offering distinct advantages in tracking drug distribution and metabolism due to its isotopic signature. The deployment of deuterated compounds like Alimemazine D6 represents a sophisticated approach to enhancing drug discovery and bioanalytical methodology without altering fundamental pharmacological targets.
Alimemazine D6 features a deuterated dimethylaminoethyl side chain, where six hydrogen atoms are replaced by deuterium atoms. Its core structure retains the phenothiazine tricyclic ring system, which is essential for receptor binding activity. Key chemical identifiers include:
The isotopic labeling occurs specifically at the N,N-dimethyl groups of the side chain, as evidenced by the SMILES notation: CC(CN1C2=C(SC3=CC=CC=C31)C=CC=C2)CN(C([²H])([²H])[²H])C([²H])([²H])[²H].Cl [1] [4]. This targeted deuteration minimizes alterations to steric and electronic properties while maximizing metabolic stability. Alimemazine D6 is commonly stabilized as hydrochloride or maleate salts to enhance solubility and shelf-life. The maleate salt (CAS: 1346603-88-0) has a molecular weight of 420.56 g/mol and formula C₂₂H₂₀D₆N₂O₄S , while the hemitartrate salt exhibits a molecular weight of 454.6 g/mol (C₂₂H₂₈N₂O₆S) [4].
Table 1: Chemical Identifiers of Alimemazine D6 Variants
Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Hydrochloride | C₁₈H₁₇D₆ClN₂S | 340.94 | 1352792-16-5 |
Maleate | C₂₂H₂₀D₆N₂O₄S | 420.56 | 1346603-88-0 |
Hemitartrate | C₂₂H₂₈N₂O₆S | 454.6 | Not specified |
Deuterium incorporation leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (vs. carbon-hydrogen) resists enzymatic cleavage, particularly in cytochrome P450 (CYP)-mediated oxidative metabolism [6] [9]. This effect is strategically exploited in pharmacological research to:
The pharmacological and physicochemical profiles of deuterated and non-deuterated alimemazine exhibit both parallels and distinctions:
Table 2: Functional Comparison of Alimemazine and Alimemazine D6
Property | Alimemazine | Alimemazine D6 | Functional Impact |
---|---|---|---|
Metabolic Pathway | CYP-mediated N-demethylation | Attenuated N-demethylation | Reduced metabolite generation; prolonged half-life |
Mass Spectrometry | m/z specific to parent | m/z +6 vs. parent | Enables isotopic differentiation; ideal internal standard |
Receptor Binding | H1R partial agonist; HA antagonist | Unchanged pharmacological profile | Equivalent efficacy at target receptors |
Physicochemical Properties | Log P ~3.5; moderate solubility | Similar log P; comparable solubility | No significant formulation differences |
Deuterium labeling thus provides Alimemazine D6 with unique research advantages while preserving the intrinsic pharmacological activity of the parent molecule. Its primary applications remain confined to analytical chemistry and mechanistic studies rather than therapeutic substitution [1] [4] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7